molecular formula C16H19N3O2S B3011124 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 1210353-18-6

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B3011124
CAS No.: 1210353-18-6
M. Wt: 317.41
InChI Key: XXLNXVOWQPCFIH-UHFFFAOYSA-N
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Description

The compound "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone" is a heterocyclic molecule featuring a piperidine core linked to a 1,3,4-oxadiazole ring substituted with a cyclopropyl group and a 4-methylthiophene-2-yl methanone moiety. Its structure combines key pharmacophoric elements:

  • 1,3,4-Oxadiazole: A five-membered heterocycle known for electron-withdrawing properties and metabolic stability .
  • Cyclopropyl: A strained three-membered hydrocarbon ring that enhances lipophilicity and modulates steric effects.
  • 4-Methylthiophene: A sulfur-containing aromatic system influencing π-π stacking and bioavailability.

This compound is likely explored for therapeutic or agrochemical applications, given the prevalence of similar scaffolds in drug discovery and pesticidal research .

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10-8-13(22-9-10)16(20)19-6-4-12(5-7-19)15-18-17-14(21-15)11-2-3-11/h8-9,11-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLNXVOWQPCFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C10_{10}H15_{15}N3_3O
  • Molecular Weight : 193.25 g/mol
  • CAS Number : 1082828-62-3

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone have shown significant cytotoxic effects against various cancer cell lines.
    • For instance, a study reported IC50_{50} values of 0.67 µM against PC-3 prostate cancer cells and 0.80 µM against HCT-116 colon cancer cells, indicating strong growth inhibition .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Similar oxadiazole derivatives have demonstrated effective inhibition against a range of bacterial strains, suggesting a broad-spectrum antimicrobial potential .
  • Mechanisms of Action :
    • The biological activity of such compounds often involves the induction of apoptosis in cancer cells and inhibition of specific molecular targets like EGFR (Epidermal Growth Factor Receptor) and Src kinase pathways . These interactions are crucial for their anticancer efficacy.

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50_{50} / MIC (µM)Reference
AnticancerPC-3 (Prostate Cancer)0.67
AnticancerHCT-116 (Colon Cancer)0.80
AntimicrobialVarious Bacterial StrainsNot specified
Apoptosis InductionMDA-MB-435 (Breast Cancer)Not specified

Detailed Findings

A study conducted by Arafa et al. evaluated several oxadiazole derivatives for their anticancer properties using the MTT assay. Among these compounds, some exhibited IC50_{50} values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents . Furthermore, the ability to induce apoptosis was confirmed through flow cytometry analysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Piperidine vs. Piperazine

The target compound employs a piperidine core, whereas analogs like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) utilize a piperazine ring . Key differences:

Property Piperidine (Target) Piperazine (Compound 21)
Basicity (pKa) ~11 (weaker base) ~9.8 (stronger base)
Hydrogen Bonding Limited Enhanced (two NH groups)
Conformational Freedom Moderate High (due to NH groups)

Piperazine derivatives often exhibit improved solubility but may suffer from faster metabolic oxidation compared to piperidine-based structures .

1,3,4-Oxadiazole vs. Benzo[d]oxazole

The target’s 1,3,4-oxadiazole contrasts with 2-(4-(5-chlorobenzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)phenol (Compound 14) .

Property 1,3,4-Oxadiazole (Target) Benzo[d]oxazole (Compound 14)
Electron Effects Electron-withdrawing Moderately electron-deficient
Metabolic Stability High (resists hydrolysis) Moderate
Synthetic Accessibility Requires cyclization Easier via condensation

The oxadiazole’s stability makes the target compound more suitable for prolonged bioactivity .

Substituent Effects

Cyclopropyl vs. Trifluoromethyl

The target’s cyclopropyl group on the oxadiazole differs from trifluoromethyl substituents in analogs like MK37 .

Property Cyclopropyl (Target) Trifluoromethyl (MK37)
Lipophilicity (LogP) +0.5–1.0 +1.2–1.5
Steric Bulk Moderate Low
Electronic Effects Mild electron-donating Strong electron-withdrawing
Thiophene Ring Modifications

The 4-methylthiophen-2-yl group in the target contrasts with unsubstituted thiophene rings in analogs like MK47 . Methyl substitution enhances:

  • Lipophilicity : Increased LogP by ~0.3–0.3.
  • Metabolic Resistance : Reduced oxidation at the thiophene ring.

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